molecular formula C13H16N2O2 B1442219 Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1003577-82-9

Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1442219
CAS No.: 1003577-82-9
M. Wt: 232.28 g/mol
InChI Key: QVMQFTWQKYSLPK-UHFFFAOYSA-N
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Description

Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C13H16N2O2. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate can be synthesized through a reaction involving methyl 6-aminonicotinate and 1-bromo-3,3-dimethylbutan-2-one in the presence of sodium hydrogenocarbonate in methanol. The reaction mixture is heated at reflux for 18 hours, followed by cooling and concentration to a residue. The residue is then diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and crystallized from ethyl acetate/ethanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving imidazo[1,2-a]pyridine derivatives.

    Chemical Synthesis:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-tert-butylimidazo[1,2-a]pyridine-3-carboxylate
  • Methyl 2-tert-butylimidazo[1,2-a]pyridine-5-carboxylate
  • Methyl 2-tert-butylimidazo[1,2-a]pyridine-7-carboxylate

Uniqueness

Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)10-8-15-7-9(12(16)17-4)5-6-11(15)14-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMQFTWQKYSLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate

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